molecular formula C10H11N3 B8456319 p-(1-Imidazolylmethyl)aniline

p-(1-Imidazolylmethyl)aniline

Cat. No.: B8456319
M. Wt: 173.21 g/mol
InChI Key: BDDWDZQKHIRQPM-UHFFFAOYSA-N
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Description

p-(1-Imidazolylmethyl)aniline (CAS 56643-85-7), also known as 4-(1H-Imidazol-1-ylmethyl)aniline, is an aromatic amine derivative with a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol . The compound features an aniline moiety (para-aminophenyl group) linked via a methylene bridge to a 1H-imidazole ring. Its melting point is reported as 128–130°C, and it is classified under organic aryl compounds, primarily used in pharmaceutical and chemical synthesis . The imidazole ring confers unique electronic and coordination properties, making it valuable in catalysis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

BDDWDZQKHIRQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of p-(1-Imidazolylmethyl)aniline derivatives as anticancer agents. These compounds can selectively activate Toll-like receptor 2 (TLR2), which plays a critical role in immune response and tumor regression. For instance, compounds similar to this compound have been shown to inhibit breast cancer growth and induce apoptosis in tumor cells by modulating TLR signaling pathways .

In a study involving the synthesis of novel imidazole derivatives, it was found that these compounds exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Vaccine Adjuvants

The compound has also been investigated for its use as a vaccine adjuvant. Its ability to enhance immune responses makes it valuable in developing vaccines, particularly for aging populations who often exhibit diminished immune responses . By promoting the activation of immune pathways, this compound can improve vaccine efficacy against infections and potentially reduce morbidity and mortality associated with infectious diseases.

Antimicrobial Properties

Imidazole derivatives, including this compound, have demonstrated notable antimicrobial activities. These compounds can interact with microbial membranes and enzymes, inhibiting growth and proliferation. Research indicates that modifications to the imidazole ring can enhance antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that specific modifications to the imidazole moiety can significantly impact biological activity, potency, and selectivity toward various targets . For example, altering substituents on the aniline component can enhance interactions with biological receptors or enzymes, leading to improved therapeutic outcomes.

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study AAnticancerDemonstrated effective tumor regression in breast cancer models through TLR2 activation .
Study BVaccine AdjuvantEnhanced immune responses in aging populations when used alongside vaccines .
Study CAntimicrobialShowed significant antibacterial activity against Gram-positive bacteria .

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

p-(1-Imidazolylmethyl)aniline participates in condensation reactions due to its aromatic amine functionality. For example:

  • Imine Formation : Reacts with aldehydes (e.g., 3-hydroxy-4-nitrobenzaldehyde) to form Schiff base intermediates. Kinetic studies reveal third-order kinetics in aprotic solvents (e.g., acetonitrile), with the rate-limiting step involving carbinolamine dehydration .

  • Acylhydrazone Formation : Undergoes hydrazone exchange with acylhydrazides in the presence of electron-rich aniline derivatives (e.g., p-anisidine) as nucleophilic catalysts. The reaction rate is enhanced by electron-donating substituents on the catalyst, which lower activation barriers during imine formation .

Table 1: Kinetic Parameters for Imine Formation with this compound Derivatives

Catalyst (Aniline Derivative)k<sub>obs</sub> (M<sup>−1</sup>s<sup>−1</sup>)Rate-Limiting Step
p-Anisidine (4c )12.7Water elimination
p-Toluidine (4b )9.8Carbinolamine formation
p-Bromoaniline (4d )3.2Nucleophilic attack

Pd-Catalyzed C–H Functionalization

The imidazole moiety directs regioselective C–H bond activation in palladium-catalyzed reactions:

  • meta-C–H Halogenation : Pd(II)/S,O-ligand systems enable meta-selective bromination or chlorination using N-bromophthalimide (NBP) or N-chlorosuccinimide (NCS). Primary kinetic isotope effects (KIE ≈ 6.2–8.5) confirm C–H cleavage as the rate-limiting step .

  • Arylation : Participates in Suzuki-Miyaura couplings with arylboronic acids under mild conditions, leveraging the imidazole’s coordination to stabilize Pd intermediates .

Coordination Chemistry and Catalysis

The imidazole group acts as a ligand in metal complexes:

  • Tris(pyrazolyl)methane Analogues : Forms stable complexes with transition metals (e.g., Cu, Zn) via N-coordination. These complexes exhibit catalytic activity in oxidation and C–C bond-forming reactions .

  • SN2-Type Transition States : Computational studies (MN15L/def2-TZVP level) show participation in substitution reactions, such as fluoride displacement by deprotonated pyrazoles in DMSO .

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes electrophilic substitution:

  • Nitration : Directed by the imidazole group to the para position, yielding nitro derivatives. Subsequent reduction produces aminobenzene intermediates for pharmaceutical applications .

  • Sulfonation : Reacts with sulfonic acid derivatives under acidic conditions, though limited by steric hindrance from the imidazolylmethyl group.

Reduction and Oxidation

  • Nitro Reduction : Hydrogenation over Pd/C reduces nitro groups to amines without affecting the imidazole ring .

  • Oxidative Coupling : Forms dimers or oligomers via Cu-catalyzed oxidative C–N coupling, relevant in polymer chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between p-(1-Imidazolylmethyl)aniline and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Heterocycle Type Key Features Melting Point (°C) Primary Applications
This compound C₁₀H₁₁N₃ 173.21 Para Imidazole Methylene bridge, NH₂ group 128–130 Pharmaceutical intermediates
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline C₁₅H₁₅N₃ 237.30 Para Benzimidazole Methylated benzimidazole, extended aromaticity N/A Bioactive molecules, drug design
4-(1H-Imidazol-1-yl)aniline C₉H₉N₃ 159.19 Para Imidazole Direct imidazole attachment (no bridge) N/A Coordination chemistry
4-(1H-Pyrazol-3-yl)aniline C₉H₉N₃ 159.19 Para Pyrazole Pyrazole ring, NH₂ group N/A Agrochemicals

Detailed Analysis of Analogous Compounds

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
  • Structural Differences: This compound (CAS 14704-61-1) replaces the imidazole ring with a benzimidazole system, which increases aromatic conjugation and molecular weight (237.30 g/mol vs. 173.21 g/mol).
  • Applications : Benzimidazole derivatives are widely explored for antimicrobial and anticancer activities due to their DNA-intercalating properties.
4-(1H-Imidazol-1-yl)aniline
  • Structural Differences : Unlike the target compound, this analog lacks the methylene bridge, resulting in a smaller molecular weight (159.19 g/mol). The direct attachment of the imidazole ring may reduce steric hindrance, favoring coordination with metal ions in catalytic systems .
4-(1H-Pyrazol-3-yl)aniline
  • Structural Differences : Substitution of imidazole with pyrazole modifies hydrogen-bonding capabilities. Pyrazole’s two adjacent nitrogen atoms create distinct pharmacophoric features, often exploited in agrochemicals (e.g., herbicides) .

Physicochemical and Hazard Profile Comparison

  • This compound exhibits moderate hazards (R20/21/22 : harmful by inhalation, skin contact, or ingestion; R34 : causes burns) and requires stringent safety protocols (e.g., S26: eye rinsing) .
  • Pyrazole Derivatives : Generally less corrosive but may pose environmental risks due to nitrogen-rich structures .

Research and Application Gaps

  • Synthetic Optimization: Limited data exist on scalable routes for this compound; its analogs with benzimidazole or pyrazole groups are better documented .
  • Biological Studies : The target compound’s bioactivity remains underexplored compared to benzimidazole derivatives, which are well-studied in oncology .

Preparation Methods

Bromination of 4-Nitrotoluene

The synthesis of p-(1-Imidazolylmethyl)aniline commonly begins with the bromination of 4-nitrotoluene. In a representative procedure, 4-nitrotoluene undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, catalyzed by benzoyl peroxide. This yields p-nitrobenzyl bromide with >90% conversion efficiency. The reaction proceeds via a free-radical mechanism, with benzoyl peroxide initiating the formation of bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer.

Imidazole Coupling via DBU-Mediated Alkylation

The resultant p-nitrobenzyl bromide is subsequently reacted with imidazole in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base. DBU facilitates deprotonation of imidazole, enhancing its nucleophilicity for an SN2 displacement of the bromide. The reaction is conducted at ambient temperature for 12–16 hours, achieving 85–90% yield of p-nitrobenzylimidazole. Notably, this step avoids the need for transition-metal catalysts, simplifying purification.

Reduction of Nitro Group to Aniline

Tin(II) Chloride-Mediated Reduction

The nitro group in p-nitrobenzylimidazole is reduced to an amine using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 50–60°C. This method selectively reduces the nitro group without affecting the imidazole ring, yielding this compound in 83% isolated yield. The reaction mechanism involves the formation of nitroso and hydroxylamine intermediates, culminating in the final amine product. Excess SnCl₂ is required to ensure complete reduction, necessitating careful pH adjustment during workup to precipitate tin oxides.

Catalytic Hydrogenation Alternatives

Alternative reduction methods employ hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol at 25°C. This approach offers a cleaner profile, avoiding acidic byproducts, but requires stringent control over hydrogen pressure (1–3 atm) to prevent over-reduction or imidazole ring hydrogenation. Yields under these conditions range from 75% to 80%, with catalyst recycling feasible for three cycles before activity loss.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Copper-Catalyzed Ullmann-Type Coupling

A patent-described method utilizes copper(I) iodide (CuI) and N,N-dimethylformamide (DMF) as a solvent to couple imidazole with p-bromoaniline at 110°C. The reaction employs ethylene diamine as a ligand, enhancing catalytic activity by stabilizing the copper center. After 24 hours, the product is isolated in 70% yield, with residual copper removed via chelating resins. This method is advantageous for substrates sensitive to strong bases but suffers from longer reaction times.

Palladium-Catalyzed Buchwald-Hartwig Amination

In a high-throughput approach, p-bromo-nitrobenzene is subjected to Buchwald-Hartwig amination with imidazole using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand system. The reaction proceeds in toluene at 100°C, achieving 88% conversion to p-nitrobenzylimidazole, which is subsequently reduced as described in Section 2.1. This two-step sequence offers superior regioselectivity but incurs higher costs due to palladium catalysts.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant synthetic routes:

MethodStarting MaterialCatalyst/BaseTemperature (°C)Yield (%)Purity (%)
Bromination-Alkylation4-NitrotolueneDBU258398
Ullmann Couplingp-BromoanilineCuI/Ethylene diamine1107095
Buchwald-Hartwigp-Bromo-nitrobenzenePd₂(dba)₃/Xantphos10088*97
Catalytic Hydrogenationp-NitrobenzylimidazolePd/C258099

*Yield reflects the amination step prior to nitro reduction.

Solvent and Reaction Optimization

Role of Polypropylene Glycol (PPG)

Attempts to synthesize this compound in polyethylene glycol (PEG) resulted in no product formation, whereas polypropylene glycol (PPG) facilitated 83% yield under identical conditions. PPG’s immiscibility with water promotes azeotropic removal of byproduct water during cyclization, enhancing reaction efficiency. Additionally, PPG’s low toxicity and recyclability (up to five cycles without yield loss) make it an environmentally favorable solvent.

Acidic vs. Basic Workup Conditions

Post-reaction workup with hydrochloric acid (pH 3) precipitates intermediate thiols as oils, enabling phase separation. In contrast, basic conditions (pH 8–9) favor crystallization of the final product, with acetonitrile and isopropanol identified as optimal recrystallization solvents for achieving >98% purity.

Scalability and Industrial Adaptations

Continuous vs. Batch Processing

Patent US6657085B2 highlights the feasibility of continuous processing for analogous aniline derivatives, employing stirred vessel cascades for diazotization and coupling steps. Continuous systems reduce hydrazine exposure risks and improve temperature control, critical for exothermic reactions. Batch processing remains prevalent in small-scale syntheses due to flexibility in handling air-sensitive reagents like SnCl₂.

Catalyst Recovery and Recycling

Copper catalysts from Ullmann couplings are recoverable via aqueous EDTA washes, restoring 85% activity after three cycles . Palladium catalysts, however, require costly filtration through celite and cannot be efficiently recycled, limiting their industrial applicability despite higher yields.

Q & A

Q. What are the established synthetic routes for p-(1-Imidazolylmethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous tetrazole-substituted anilines (e.g., 4-(1H-Tetrazol-1-yl)aniline) are synthesized via nitroaniline derivatives reacting with sodium azide under catalytic conditions . For imidazole derivatives, a plausible route involves reacting p-nitroaniline with 1H-imidazole-1-methanol in dimethylformamide (DMF) at elevated temperatures (~100°C) using a Lewis acid catalyst (e.g., ZnCl₂). Solvent choice is critical: polar aprotic solvents like DMF enhance nucleophilicity, while acetic acid may stabilize intermediates . Industrial-scale synthesis emphasizes continuous flow reactors to optimize heat transfer and reduce side reactions . Yield optimization requires precise control of stoichiometry, reaction time (6–12 hours), and post-synthesis purification via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the imidazole and aniline moieties. For example, the imidazole proton signals appear as singlets at δ 7.5–8.0 ppm, while the methylene bridge (-CH₂-) resonates as a singlet at δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (m/z 173.21 for C₁₀H₁₁N₃⁺) and fragmentation patterns (e.g., loss of NH₂ or imidazole groups) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) using acetonitrile/water gradients .

Q. How does the imidazole substituent influence the basicity and solubility of this compound compared to unsubstituted aniline?

The imidazole group introduces steric hindrance and resonance effects, reducing basicity. The pKa of the aniline NH₂ group decreases from ~4.6 (unsubstituted aniline) to ~3.8–4.2 due to electron-withdrawing imidazole conjugation . Solubility in water is limited (<1 mg/mL) but improves in polar aprotic solvents (e.g., DMF, DMSO) via hydrogen bonding with the imidazole nitrogen .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G*) accurately predicts molecular geometry, frontier orbitals, and charge distribution. For example, the HOMO localizes on the imidazole ring, while the LUMO resides on the aniline moiety, suggesting nucleophilic attack at the para position . Transition-state calculations (e.g., Nudged Elastic Band method) reveal energy barriers for proton transfer or ring-opening reactions (~1.5–2.5 eV) . Coupled-cluster (CCSD(T)) methods refine ionization potentials (e.g., ~7.5 eV) .

Q. How does this compound behave under photolytic or electrochemical conditions, and what degradation pathways are observed?

Under UV irradiation (λ = 254 nm), the compound undergoes C-N bond cleavage, forming imidazole and p-aminobenzyl radicals, as confirmed by ESR spectroscopy . Electrochemical oxidation at platinum electrodes (1.5 V vs. Ag/AgCl) generates quinonoid intermediates, detectable via cyclic voltammetry . Degradation pathways align with aniline derivatives, with hydroxyl radicals (•OH) attacking the aromatic ring, producing nitroso and hydroxylated byproducts .

Q. What role does this compound play in coordination chemistry, and how do ligand modifications affect metal complex stability?

The imidazole nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K) for Cu²⁺ complexes exceed 10⁶ M⁻¹ due to chelation via the imidazole and aniline NH₂ groups . Substituents on the imidazole ring (e.g., methyl groups) enhance steric protection, reducing ligand lability in aqueous media .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound (128–130°C vs. 120–125°C) arise from varying synthetic protocols. How can these be reconciled?

The higher melting range (128–130°C) corresponds to recrystallized samples (ethanol/water), while lower values (120–125°C) reflect impurities from rapid cooling . Differential Scanning Calorimetry (DSC) under nitrogen confirms the pure compound’s sharp endothermic peak at 129°C .

Q. Contradictory biological activity reports (antimicrobial vs. inactive) highlight assay-dependent variability. What experimental controls are essential?

  • Use standardized MIC (Minimum Inhibitory Concentration) assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) to exclude false positives .

Methodological Tables

Property Value/Method Reference
Melting Point128–130°C (recrystallized)
pKa (NH₂)~3.8–4.2 (potentiometric titration)
Solubility in DMSO>50 mg/mL (25°C)
DFT HOMO-LUMO Gap4.2 eV (B3LYP/6-311+G*)
Stability under UVt₁/₂ = 2.5 hours (pH 7, 254 nm)

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